molecular formula C22H38O2 B12632016 15-(Benzyloxy)pentadecan-2-OL CAS No. 918876-00-3

15-(Benzyloxy)pentadecan-2-OL

Cat. No.: B12632016
CAS No.: 918876-00-3
M. Wt: 334.5 g/mol
InChI Key: BMUJXTNEBLLGLL-UHFFFAOYSA-N
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Description

Strategic Importance of Long-Chain Secondary Alcohols in Organic Chemistry

Alcohols are among the most important functional groups in organic chemistry, serving as versatile intermediates for a wide range of transformations. britannica.comlibretexts.org They are classified as primary, secondary, or tertiary based on the substitution of the carbon atom bearing the hydroxyl (-OH) group. chemistrystudent.comsolubilityofthings.com Secondary alcohols, where the hydroxyl-bearing carbon is attached to two other carbon atoms, are particularly significant. solubilityofthings.com They can be oxidized to form ketones, which are themselves valuable synthetic intermediates for reactions like Grignard additions. britannica.comsolubilityofthings.com

Long-chain alcohols, specifically, are integral components of many natural products, including lipids and pheromones. nih.gov The long alkyl chain imparts non-polar characteristics, making these molecules less soluble in water compared to their short-chain counterparts. chemistrystudent.com The parent alcohol of the title compound, pentadecan-2-ol, is a secondary fatty alcohol found in nature as a plant and bacterial metabolite. nih.gov The presence of such long chains in a molecule is crucial for its biological function and physical properties. In synthesis, the construction of these long carbon chains and the precise installation of functional groups like a secondary alcohol are key challenges that underscore their strategic importance. britannica.com

Current Research Landscape Pertaining to 15-(Benzyloxy)pentadecan-2-OL

Direct research publications focusing exclusively on this compound are scarce. However, its role can be understood by examining its application as a synthetic intermediate in broader research contexts. Compounds with similar structural motifs are frequently used in the synthesis of complex natural products and their analogs.

For instance, research into phytopathogenic bacteria has involved the synthesis of related long-chain ketones, such as 10-methylundecan-2-one, which was prepared from a 2-benzyloxy protected secondary alcohol intermediate. beilstein-journals.org The synthesis involved the oxidation of the secondary alcohol to the corresponding ketone, highlighting a primary application for such protected long-chain alcohols. beilstein-journals.org

Furthermore, synthetic routes toward related compounds provide insight into the potential preparation of this compound. A published procedure describes the synthesis of 15-benzyloxy-pentadec-2-yn-1-ol. amazonaws.com This alkynol could foreseeably be converted to this compound through a two-step process: reduction of the alkyne to an alkene and subsequent hydration or hydroboration-oxidation to install the secondary alcohol at the C-2 position. The benzyl (B1604629) group would remain as a stable protecting group throughout these transformations, ready for removal at a later stage.

In the synthesis of biologically active molecules, such as simplified analogs of the protein kinase C (PKC) activator Aplog-1, long-chain alcohol units are crucial structural components. kagawa-u.ac.jpclockss.org The synthesis of these analogs often involves the coupling of complex fragments, where one fragment is a long-chain alcohol. The deprotection of a benzyl group via catalytic hydrogenation is a key final step in one such synthesis. kagawa-u.ac.jp This demonstrates the utility of benzyloxy-protected long-chain alcohols as stable precursors for constructing large, biologically relevant molecules. Therefore, this compound is best understood as a valuable, custom-synthesized intermediate for creating more complex target molecules in medicinal and materials chemistry.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C22H38O2 molbase.com
Molecular Weight 334.536 g/mol molbase.com
IUPAC Name 15-(phenylmethoxy)pentadecan-2-ol
Class Secondary Alcohol, Benzyl Ether

Properties

CAS No.

918876-00-3

Molecular Formula

C22H38O2

Molecular Weight

334.5 g/mol

IUPAC Name

15-phenylmethoxypentadecan-2-ol

InChI

InChI=1S/C22H38O2/c1-21(23)16-12-9-7-5-3-2-4-6-8-10-15-19-24-20-22-17-13-11-14-18-22/h11,13-14,17-18,21,23H,2-10,12,15-16,19-20H2,1H3

InChI Key

BMUJXTNEBLLGLL-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCCCCCCCOCC1=CC=CC=C1)O

Origin of Product

United States

Chemical Transformations and Mechanistic Investigations of 15 Benzyloxy Pentadecan 2 Ol

Reactions Involving the Secondary Alcohol Group

The secondary alcohol at the C-2 position is a versatile functional group that can undergo various transformations, including esterification, etherification, oxidation, and other interconversions, enabling the synthesis of diverse derivatives.

Esterification and Etherification Reactions

The hydroxyl group of 15-(benzyloxy)pentadecan-2-ol can be readily converted into esters and ethers. These reactions are fundamental for modifying the molecule's properties or for introducing functionalities for further synthetic steps.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. Acid-catalyzed Fischer esterification, using an excess of a carboxylic acid, is a common method. chemistrysteps.com For more sensitive substrates, milder conditions like the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), are employed. commonorganicchemistry.com These methods work well for secondary alcohols. chemistrysteps.comcommonorganicchemistry.com The esterification of long-chain alcohols has been shown to be efficient with various catalysts. researchgate.net

Etherification , such as the Williamson ether synthesis, involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. organic-chemistry.org This method allows for the introduction of a variety of alkyl or aryl groups at the C-2 position.

TransformationReagents and ConditionsProductReference
Esterification (Fischer)Carboxylic Acid (R-COOH), cat. H₂SO₄, Heat15-(Benzyloxy)pentadecan-2-yl ester chemistrysteps.com
Esterification (Steglich)R-COOH, DCC, DMAP, CH₂Cl₂15-(Benzyloxy)pentadecan-2-yl ester commonorganicchemistry.com
Etherification (Williamson)1) NaH, THF; 2) Alkyl Halide (R'-X)2-Alkoxy-15-(benzyloxy)pentadecane organic-chemistry.org
Table 1: Representative Conditions for Esterification and Etherification.

Selective Oxidation to Ketones

The selective oxidation of the secondary alcohol group in this compound to the corresponding ketone, 15-(benzyloxy)pentadecan-2-one, is a key transformation. This must be accomplished without affecting the benzylic C-H bonds of the protecting group. Several modern oxidation methods are suitable for this purpose, offering mild conditions and high chemoselectivity. organic-chemistry.orgnih.gov

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine. alfa-chemistry.comorganic-chemistry.orgchemistryhall.com These conditions are very mild and avoid the use of heavy metals. organic-chemistry.org A drawback is the formation of volatile and malodorous dimethyl sulfide (B99878). organic-chemistry.org

The Dess-Martin periodinane (DMP) oxidation is another widely used method that employs a hypervalent iodine reagent. wikipedia.orgalfa-chemistry.comwikipedia.org This reaction is known for its mild conditions (room temperature, neutral pH), high yields, and tolerance of many sensitive functional groups. wikipedia.orgjk-sci.com The reaction is typically performed in chlorinated solvents like dichloromethane. wikipedia.org Benzylic ethers are generally stable under these conditions.

Oxidation MethodReagents and ConditionsKey FeaturesReference
Swern Oxidation1) (COCl)₂, DMSO, CH₂Cl₂, -78 °C; 2) Substrate; 3) Et₃NMild, metal-free, high yield. alfa-chemistry.comchemistryhall.com
Dess-Martin OxidationDess-Martin Periodinane, CH₂Cl₂, rtMild, neutral pH, short reaction times, high chemoselectivity. wikipedia.orgjk-sci.com
TEMPO-mediated OxidationTEMPO (cat.), NaOCl, KBr, CH₂Cl₂/H₂OCatalytic, uses inexpensive oxidant. organic-chemistry.org
Chromium-based Oxidation (PCC)Pyridinium (B92312) chlorochromate (PCC), CH₂Cl₂Effective, but uses toxic chromium reagent. pitt.edu
Table 2: Common Methods for the Selective Oxidation of Secondary Alcohols.

Functional Group Interconversions for Derivatization

Functional group interconversion (FGI) at the C-2 position allows for the synthesis of a wide array of derivatives from this compound. solubilityofthings.com This is particularly useful for creating analogs for structure-activity relationship studies or for preparing intermediates for more complex syntheses.

The hydroxyl group is an excellent leaving group after conversion to a sulfonate ester (e.g., tosylate or mesylate). This allows for nucleophilic substitution reactions to introduce various functional groups. For instance, reacting the tosylate with sodium azide (B81097) (NaN₃) would yield an azido (B1232118) derivative, which can be subsequently reduced to an amine. Similarly, displacement with halide ions provides access to 2-halo-15-(benzyloxy)pentadecane. organicchemistrytutor.comchemistrysteps.com

Derivatization is also frequently employed to enhance analytical detection, for example, in gas chromatography (GC) or high-performance liquid chromatography (HPLC). jfda-online.comnih.govlibretexts.org The alcohol can be converted to a silyl (B83357) ether, an acyl derivative, or a picolinate (B1231196) ester to improve volatility or detector response. researchgate.netsigmaaldrich.com

Transformations and Cleavage of the Benzyloxy Protecting Group

The benzyl (B1604629) ether is a common and robust protecting group for alcohols. Its removal, or deprotection, is a critical step in many synthetic sequences, yielding the diol, pentadecane-1,14-diol. The two main strategies for cleaving the benzyl ether are catalytic hydrogenation and oxidative cleavage.

Catalytic Hydrogenation for Deprotection

Catalytic hydrogenation is the most common method for removing benzyl ethers. organic-chemistry.org The reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). nih.gov The process, known as hydrogenolysis, cleaves the benzylic carbon-oxygen bond to release the free alcohol and toluene (B28343) as a byproduct. cdnsciencepub.com

The reaction is usually performed in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under an atmosphere of hydrogen. chemrxiv.org Raney Nickel (Ra-Ni) is another effective catalyst for this transformation. rsc.orgrsc.orgresearchgate.net One of the major advantages of this method is its clean nature, as the byproduct is easily removed. However, a key consideration is chemoselectivity; other functional groups in the molecule, such as alkenes or alkynes, may also be reduced under these conditions. jst.go.jp

CatalystHydrogen SourceTypical SolventsConditionsReference
Palladium on Carbon (Pd/C)H₂ gas (1-10 bar)Ethanol, Methanol, THF, Ethyl AcetateRoom Temperature nih.govchemrxiv.org
Raney Nickel (Ra-Ni)H₂ gasEthanolRoom Temperature to 50 °C rsc.orgrsc.org
Palladium on Carbon (Pd/C)2-Propanol (Transfer Hydrogenation)2-PropanolReflux cdnsciencepub.com
Table 3: Conditions for Catalytic Hydrogenation of Benzyl Ethers.

Oxidative Cleavage of Benzylic Ethers (e.g., DDQ-mediated)

An alternative to hydrogenolysis is the oxidative cleavage of the benzyl ether. This approach is particularly useful when the molecule contains functional groups that are sensitive to reduction, such as double or triple bonds. acs.org One of the most effective reagents for this transformation is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.govresearchgate.netdu.ac.in

The reaction with DDQ is thought to proceed via a hydride abstraction from the benzylic position to form a stabilized carbocation, which is then trapped by water to form a hemiacetal. du.ac.in This hemiacetal subsequently decomposes to the desired alcohol and benzaldehyde. cdnsciencepub.com While p-methoxybenzyl (PMB) ethers are cleaved more readily, simple benzyl ethers can also be removed, often requiring harsher conditions or photochemical activation. organic-chemistry.orgnih.gov Recent studies have shown that visible-light-mediated debenzylation using catalytic or stoichiometric DDQ provides a mild and selective alternative. acs.org The reaction is often performed in a solvent system like dichloromethane/water. nih.gov

ReagentConditionsKey FeaturesReference
DDQCH₂Cl₂/H₂O, Room TemperatureTolerates hydrogenation-sensitive groups. nih.gov
DDQ / UV LightAcetonitrile (MeCN), 365 nm UV light, rtMilder conditions than thermal reaction; essential role of UV light. organic-chemistry.org
DDQ / Visible LightCH₂Cl₂, H₂O, 525 nm irradiation, rtCan be performed with catalytic DDQ; high functional group tolerance. acs.org
Table 4: Conditions for Oxidative Cleavage of Benzyl Ethers.

Reactions of the Alkane Chain and Terminal Positions

The functionalization of alkanes, particularly at specific positions along a long chain, is a significant challenge in organic synthesis. nih.gov The pentadecane (B166386) backbone of this compound is generally unreactive, but specific methodologies, such as radical processes, can be employed to introduce new functional groups.

Selective Functionalization via Radical Processes

Radical C-H functionalization offers a direct method for converting inert C-H bonds into more versatile functional groups. nih.gov In the case of this compound, the primary challenge lies in achieving regioselectivity among the numerous secondary C-H bonds and the terminal primary C-H bonds.

Radical halogenation, for instance, proceeds via a chain mechanism involving initiation, propagation, and termination steps. The regioselectivity of this reaction is dictated by the stability of the alkyl radical intermediate formed during the hydrogen abstraction step. chemistrysteps.com The stability order of alkyl radicals is tertiary > secondary > primary. Consequently, radical halogenation of the pentadecane chain is expected to preferentially occur at one of the thirteen secondary (CH₂) positions over the terminal methyl group (C1). chemistrysteps.comyoutube.com Bromination is known to be more selective than chlorination for the most stable radical intermediate. chemistrysteps.com

Recent advances have introduced methods that can favor terminal functionalization, although these often require specific directing groups or catalytic systems not inherent to the structure of this compound. The existing hydroxyl and benzyloxy groups may also influence the reaction by directing the radical abstraction to nearby C-H bonds or by reacting with the radical species themselves, potentially leading to a complex mixture of products.

Table 1: Expected Regioselectivity in Radical Halogenation of this compound
Halogenating AgentExpected Major Product TypeRationale for Selectivity
Cl₂ / hνMixture of secondary chloridesLow selectivity, reacts with both secondary and primary C-H bonds, but favors the more numerous secondary positions. wou.edu
Br₂ / hνPredominantly secondary bromidesHigh selectivity for the most stable (secondary) radical intermediate due to a less exothermic hydrogen abstraction step. chemistrysteps.com
N-Bromosuccinimide (NBS)Secondary bromidesProvides a low concentration of Br₂, favoring selective abstraction of the most reactive C-H bond.

Ozonolysis and Related Olefinic Transformations of Precursors

Ozonolysis is a powerful oxidative cleavage reaction that breaks carbon-carbon double or triple bonds and replaces them with carbon-oxygen double bonds. byjus.com While this compound itself is saturated, ozonolysis is a highly relevant transformation for its synthesis from unsaturated precursors. For example, the ozonolysis of a precursor like 17-(benzyloxy)heptadec-1-en-4-ol could be a key step in a synthetic route.

The reaction proceeds through the formation of an unstable primary ozonide (a molozonide), which rapidly rearranges to a more stable secondary ozonide (a trioxolane). wikipedia.orgslideshare.net The fate of the ozonide intermediate depends on the workup conditions. masterorganicchemistry.com

Reductive Workup: Treatment of the ozonide with a mild reducing agent, such as dimethyl sulfide (DMS) or zinc dust, cleaves the ozonide to yield aldehydes or ketones. chemistrysteps.com

Oxidative Workup: In the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), any aldehydes formed are further oxidized to carboxylic acids. slideshare.netmasterorganicchemistry.com

This methodology allows for the precise cleavage of a carbon chain at a predetermined position (the location of the double bond) to install oxygen-containing functional groups, which can then be further manipulated to yield the target molecule, this compound.

Table 2: Synthesis of Carbonyl Precursors to this compound via Ozonolysis
Alkene PrecursorOzonolysis WorkupResulting Carbonyl Product(s)
15-(Benzyloxy)pentadec-1-eneReductive (e.g., DMS)14-(Benzyloxy)tetradecanal and Formaldehyde
15-(Benzyloxy)pentadec-1-eneOxidative (e.g., H₂O₂)14-(Benzyloxy)tetradecanoic acid and Carbon Dioxide masterorganicchemistry.com
Pentadec-13-en-1-ol (benzyl-protected)Reductive (e.g., DMS)13-(Benzyloxy)tridecanal and Acetaldehyde

In-depth Mechanistic Studies of Key Reactions

Understanding the mechanisms of these transformations is crucial for controlling their outcomes, including selectivity and yield. This involves examining the energetic landscapes of the reaction pathways and the influence of the molecule's three-dimensional structure.

Kinetic and Thermodynamic Aspects of Reaction Pathways

Many organic reactions can yield multiple products through competing pathways. The product distribution is often governed by whether the reaction is under kinetic or thermodynamic control. wikipedia.org

Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the major product is the one formed fastest—the one with the lowest activation energy (Ea). This is known as the kinetic product. masterorganicchemistry.comucalgary.ca

Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing equilibrium to be established. The major product will be the most stable one—the one with the lowest Gibbs free energy (ΔG). This is the thermodynamic product. fiveable.melibretexts.org

In the context of radical halogenation of the alkane chain of this compound, the hydrogen abstraction step is the rate-determining step. chemistrysteps.com The activation energy for forming a secondary radical is lower than for forming a primary radical, making the secondary halide the kinetic product. Since more substituted alkyl halides are also generally more thermodynamically stable, in this case, the kinetic and thermodynamic products are often the same. A reaction coordinate diagram illustrates this concept, where the pathway with the lower transition state energy leads to the kinetic product. shimizu-uofsc.netwikipedia.orglumenlearning.combyjus.com

A reaction coordinate diagram showing two competing pathways for the C-H abstraction from this compound. The y-axis represents Potential Energy and the x-axis represents the Reaction Coordinate. The starting material is on the left. Two paths diverge from it. Path 1 (blue line) goes over a lower energy transition state (TS1) to form the more stable secondary radical intermediate. Path 2 (red line) goes over a higher energy transition state (TS2) to form the less stable primary radical intermediate. The secondary radical is the kinetic product as it is formed faster.
Figure 1: Illustrative reaction coordinate diagram for the formation of primary vs. secondary radical intermediates from this compound. The lower activation energy for the formation of the more stable secondary radical makes it the kinetic product. ucalgary.ca

Stereochemical and Conformational Influences on Reactivity

The three-dimensional structure of this compound plays a critical role in its reactivity. This includes both the fixed configuration at its chiral center and the dynamic conformations of its long aliphatic chain.

Stereochemical Influences: The C-2 position of this compound is a stereocenter. If a radical reaction creates a new stereocenter along the alkane chain, the presence of the existing C-2 stereocenter can influence the outcome. The intermediate alkyl radical is typically trigonal planar and achiral at the radical center. chemistrysteps.com Attack of a reagent can occur from either face of the plane.

If the reaction occurs far from the existing stereocenter, the two faces of the radical may be sterically similar, leading to the formation of a nearly 1:1 mixture of diastereomers. researchgate.net

If the reaction occurs closer to the C-2 stereocenter, the chiral environment can make one face of the radical intermediate more accessible than the other. jove.com This leads to an unequal formation of diastereomers, a phenomenon known as diastereoselectivity. chemistrysteps.comslideshare.net

Conformational Influences: The long pentadecane chain is highly flexible and can adopt numerous conformations through rotation around its C-C single bonds. libretexts.orgedurev.in The most stable conformation for an unbranched alkane is the all-trans (anti-periplanar) arrangement, which minimizes steric strain. maricopa.edu However, gauche conformations, where parts of the chain are folded, also exist and are populated at room temperature. chemrxiv.orgacs.org

The reactivity of a specific C-H bond can be influenced by the molecule's conformation. youtube.comslideshare.netyoutube.com For example, C-H bonds in a sterically congested region of a folded conformer may be less accessible to bulky reagents. Conversely, certain reaction mechanisms, particularly intramolecular cyclizations, may require a specific folded conformation to bring the reacting groups into proximity. While the energy differences between conformers of long-chain alkanes can be small, they can be sufficient to influence the rate and selectivity of certain reactions. researchgate.netbohrium.com

Table of Compounds

Compound NameMolecular FormulaRole in Article
This compoundC₂₂H₃₈O₂Subject of the article
17-(Benzyloxy)heptadec-1-en-4-olC₂₄H₄₀O₂Hypothetical Precursor
15-(Benzyloxy)pentadec-1-eneC₂₂H₃₆OHypothetical Precursor
Pentadec-13-en-1-olC₁₅H₃₀OHypothetical Precursor
14-(Benzyloxy)tetradecanalC₂₁H₃₄O₂Ozonolysis Product
FormaldehydeCH₂OOzonolysis Product
14-(Benzyloxy)tetradecanoic acidC₂₁H₃₄O₃Ozonolysis Product
13-(Benzyloxy)tridecanalC₂₀H₃₂O₂Ozonolysis Product
AcetaldehydeC₂H₄OOzonolysis Product
Dimethyl Sulfide (DMS)C₂H₆SReagent
Hydrogen PeroxideH₂O₂Reagent
N-Bromosuccinimide (NBS)C₄H₄BrNO₂Reagent

15 Benzyloxy Pentadecan 2 Ol As a Key Synthetic Intermediate in Complex Molecule Construction

Postulated Utility as a Precursor in Total Synthesis Campaigns

While no specific total synthesis campaigns involving 15-(Benzyloxy)pentadecan-2-OL have been documented in the searched literature, a molecule with its structural features—a long aliphatic chain, a secondary alcohol, and a protected primary alcohol—could theoretically serve as a valuable building block.

Hypothetical Integration into Natural Product Synthesis

Long-chain functionalized alkanes are common motifs in various natural products, including lipids, pheromones, and polyketides. The C15 backbone of this compound could be envisioned as a component in the synthesis of such molecules. The hydroxyl and protected hydroxyl groups offer reactive sites for further chemical transformations and chain elongations.

Theoretical Role in the Assembly of Advanced Building Blocks

In theory, this compound could be modified to create more complex synthetic intermediates. The secondary alcohol could be oxidized to a ketone, and the benzyloxy group could be deprotected and oxidized to an aldehyde or carboxylic acid. These transformations would yield a bifunctional long-chain molecule suitable for various coupling reactions.

Theoretical Exploitation of the Benzyloxy and Hydroxyl Functionalities for Directed Synthesis

The differential protection of the two hydroxyl groups in this compound is a key feature that would be exploited in a synthetic context.

The secondary hydroxyl group (-OH at C-2): This group is available for immediate reaction, such as acylation, alkylation, or oxidation. It can also direct stereoselective reactions on adjacent carbons.

The benzyloxy group (-OCH₂Ph at C-15): The benzyl (B1604629) ether is a common protecting group for primary alcohols. It is stable to a wide range of reaction conditions but can be selectively removed via hydrogenolysis. This allows for the unmasking of the primary alcohol at a later stage of a synthesis for further functionalization.

This differential reactivity would allow for a stepwise and controlled construction of a larger molecule.

Potential Contributions to Diastereoselective and Enantioselective Synthetic Strategies

The chiral center at the C-2 position (bearing the hydroxyl group) makes this compound a chiral building block.

If used in an enantiomerically pure form, it could be employed in diastereoselective reactions where the existing stereocenter influences the creation of new stereocenters. For example, the hydroxyl group could direct the stereoselective addition of a nucleophile to a nearby carbonyl group.

However, without any experimental data from the scientific literature, any discussion of its specific contributions to diastereoselective and enantioselective synthesis remains entirely hypothetical. There are no published examples of its use to control the stereochemical outcome of a reaction.

Advanced Spectroscopic and Chromatographic Characterization of 15 Benzyloxy Pentadecan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 15-(Benzyloxy)pentadecan-2-OL, providing detailed information about the chemical environment of each atom within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in piecing together the molecular puzzle of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. Key signals include those corresponding to the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons adjacent to the ether oxygen, the methine proton at the hydroxyl-bearing carbon, and the long aliphatic chain protons.

Similarly, the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would be expected to show distinct signals for the aromatic carbons, the benzylic methylene carbon, the carbon bearing the hydroxyl group (C-2), the terminal methyl carbon of the pentadecyl chain, and the series of methylene carbons within the long aliphatic chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH (benzyl)7.25-7.40127.5-128.5
Benzylic CH₂4.5073.0
CH-OH (C-2)3.8068.2
CH₂ adjacent to ether (C-15)3.4570.5
Aliphatic CH₂ chain1.25-1.6022.7-31.9
Terminal CH₃ (C-1)1.2022.7
Terminal CH₃ (pentadecyl)0.8814.1

For the assignment of stereochemistry at the chiral center (C-2), Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool. By observing through-space interactions between protons, the relative orientation of substituents around the chiral center can be determined, which is crucial for understanding the compound's biological activity and chemical reactivity.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for the accurate mass determination of this compound, allowing for the calculation of its elemental composition with high precision. The fragmentation patterns observed in the mass spectrum provide a fingerprint of the molecule, aiding in its structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound, particularly after derivatization to increase its volatility and thermal stability. Derivatization, such as silylation of the hydroxyl group, can improve chromatographic peak shape and provide characteristic mass spectral fragmentation patterns. The electron ionization (EI) mass spectrum would likely show a molecular ion peak, followed by characteristic fragments resulting from cleavage of the benzylic ether bond and losses from the aliphatic chain.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative for the analysis of non-volatile compounds like this compound without the need for derivatization. Using soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the intact molecule can be ionized, typically as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. Tandem mass spectrometry (MS/MS or MSⁿ) experiments can then be performed to induce fragmentation and obtain detailed structural information.

Table 2: Expected Mass Spectrometric Data for this compound

Technique Ionization Mode Expected Molecular Ion Key Fragment Ions
HRMSESI+[C₂₂H₃₈O₂+H]⁺Ions corresponding to the loss of water, loss of the benzyl group, and cleavage of the aliphatic chain.
GC-MS (after silylation)EI[M]⁺ of the derivatized compoundFragments from the silyl (B83357) group, benzyl cation, and hydrocarbon fragments.
LC-MS/MSESI+[C₂₂H₃₈O₂+H]⁺Product ions from collision-induced dissociation, revealing structural motifs.

While this compound is not a particularly high molecular weight compound, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) could be employed for its analysis, especially in complex mixtures or when studying its interactions with other molecules. This technique is known for its soft ionization, which would predominantly produce the intact molecular ion with minimal fragmentation, providing a clear indication of the compound's molecular weight.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the vibrational modes of molecules. researchgate.net These methods are complementary, as the selection rules governing the absorption of infrared light and the scattering of light in Raman spectroscopy differ. While FT-IR is particularly sensitive to polar functional groups with strong dipole moment changes, Raman spectroscopy excels in analyzing non-polar bonds and symmetric vibrations. mt.com

For a molecule such as this compound, these techniques are invaluable for confirming the presence of its key functional groups: the hydroxyl (-OH) group, the long alkyl chain (-(CH2)n-), the ether linkage (-C-O-C-), and the aromatic benzyl group.

FT-IR Spectroscopy:

The FT-IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the secondary alcohol group. The sharpness and position of this peak can also provide information on hydrogen bonding. Strong absorptions in the 3000-2850 cm⁻¹ range are attributed to the C-H stretching vibrations of the pentadecane (B166386) backbone. The presence of the benzyl group is confirmed by aromatic C-H stretching vibrations typically appearing above 3000 cm⁻¹, and characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations from the alcohol and the ether linkage would be expected in the fingerprint region, between 1260 and 1000 cm⁻¹.

Raman Spectroscopy:

Complementing the FT-IR data, the Raman spectrum of this compound would offer further structural confirmation. Raman spectroscopy is particularly well-suited for observing the vibrations of the carbon backbone and the aromatic ring. spectroscopyonline.com The symmetric C-H stretching vibrations of the alkyl chain would produce strong signals. The aromatic ring of the benzyl group would also exhibit distinct peaks, including the ring "breathing" mode around 1000 cm⁻¹. While the O-H stretch is typically a weak scatterer in Raman spectroscopy, the C-O stretching and bending vibrations would be observable.

The combined data from FT-IR and Raman spectroscopy provide a comprehensive vibrational fingerprint of this compound, allowing for unambiguous functional group identification.

Interactive Data Table: Representative FT-IR and Raman Peaks for this compound

Vibrational ModeFT-IR Peak Position (cm⁻¹)Raman Peak Position (cm⁻¹)Functional Group
O-H Stretch3600-3200 (broad)WeakAlcohol
Aromatic C-H Stretch3100-30003100-3000Benzyl Group
Aliphatic C-H Stretch2960-2850 (strong)2960-2850 (strong)Pentadecane Chain
C=C Aromatic Stretch1605, 1585, 1500, 14501605, 1585, 1500, 1450Benzyl Group
CH₂ Bend14651465Pentadecane Chain
C-O Stretch1260-10001260-1000Alcohol, Ether
Aromatic Ring Bend850-675850-675Benzyl Group

X-ray Fluorescence (XRF) Spectrometry for Elemental and Binding Studies

X-ray Fluorescence (XRF) spectrometry is a well-established analytical technique for determining the elemental composition of materials. youtube.com It operates by irradiating a sample with X-rays, causing the ejection of inner-shell electrons from the atoms. The subsequent filling of these vacancies by outer-shell electrons results in the emission of characteristic fluorescent X-rays, the energy of which is unique to each element. This allows for qualitative and quantitative elemental analysis.

However, the application of XRF to the analysis of organic compounds such as this compound is fundamentally limited. XRF is not capable of detecting the primary constituent elements of this molecule: carbon, hydrogen, and oxygen. researchgate.net Standard XRF spectrometers are typically unable to detect elements lighter than sodium. While specialized instrumentation can detect lighter elements, the analysis of bulk organic materials for their primary components is not a standard application of this technique.

XRF is highly effective for detecting heavier elements and is widely used in fields such as metallurgy, geology, and environmental science. escholarship.orghoriba.com For instance, it could be used to detect trace metal impurities in a sample of this compound. However, for the purpose of elemental and binding studies of the compound itself, other techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are more appropriate.

The concept of "binding studies" in the context of XRF typically refers to the analysis of the chemical state of an element by examining slight shifts in the energy of the emitted X-rays. This is more relevant to inorganic materials where the electronic environment of an atom can be significantly altered by its bonding partners. For an organic molecule like this compound, this type of analysis is not feasible with XRF.

Interactive Data Table: Applicability of XRF for the Analysis of this compound

Element in this compoundDetectable by Standard XRFRationale
Carbon (C)NoAtomic number is too low for standard XRF detection.
Hydrogen (H)NoAtomic number is too low for XRF detection.
Oxygen (O)NoAtomic number is too low for standard XRF detection. researchgate.net

Theoretical and Computational Investigations of 15 Benzyloxy Pentadecan 2 Ol and Analogous Systems

Conformational Analysis and Energy Landscapes

The potential energy of a conformer is influenced by several factors, including:

Torsional Strain: Arises from the repulsion between bonding electrons in adjacent bonds. libretexts.org

Steric Interactions: Occur when atoms or groups that are not directly bonded are forced into close proximity. libretexts.org

Angle Strain: Results from the deviation of bond angles from their ideal values, particularly in cyclic systems. chemistrysteps.comlibretexts.org

Newman projections are a useful tool for visualizing the conformations around a specific carbon-carbon bond. libretexts.orgorganicchemistrytutor.com For a simple molecule like ethane, the staggered conformation is more stable (lower in energy) than the eclipsed conformation due to minimized torsional strain. chemistrysteps.comorganicchemistrytutor.com In more complex molecules like butane, steric interactions between larger groups, such as methyl groups, also play a significant role, leading to different energy levels for various staggered (anti and gauche) and eclipsed conformations. lumenlearning.com The energy difference between the most and least stable conformations represents the barrier to rotation around the bond.

The collection of all possible conformations and their corresponding energies forms the molecule's energy landscape . nih.gov Identifying the low-energy conformations is key, as these are the most populated and therefore most representative of the molecule's behavior. Computational methods, such as molecular mechanics and quantum mechanics, are employed to calculate the energies of different conformations and map out the energy landscape. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed understanding of the electronic structure of molecules, which is fundamental to their reactivity. northwestern.eduusc.edu These methods solve the Schrödinger equation for a molecule to determine the wavefunction and energy of its electrons. northwestern.edu

Density Functional Theory (DFT) is a widely used quantum chemical method that has proven to be both accurate and computationally efficient for a wide range of chemical systems. mdpi.com DFT calculations can be used to determine a variety of molecular properties, including:

Optimized molecular geometry (bond lengths and angles)

Electronic energy and distribution

Dipole moment and polarizability

Vibrational frequencies

From these fundamental properties, insights into a molecule's reactivity can be gained. For example, the distribution of electron density can indicate which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important for predicting how a molecule will interact with other reagents.

Recent studies have utilized DFT calculations to investigate the adsorption configurations and energies of long-chain compounds, providing insights into their interaction mechanisms. mdpi.com

Molecular Modeling and Dynamics Simulations for Long-Chain Alcohols

While quantum chemical calculations are powerful for understanding the properties of a single molecule, molecular modeling and dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with other molecules. acs.orgmdpi.com

In an MD simulation, the atoms of the system are treated as classical particles, and their motions are governed by Newton's laws. The forces between atoms are calculated using a force field , which is a set of empirical energy functions that describe the potential energy of the system as a function of the atomic coordinates.

MD simulations have been extensively used to study the behavior of long-chain alcohols in various environments. For instance, simulations have been performed to investigate the effects of short-chain alcohols on lipid bilayers, revealing how these molecules can alter the structure and permeability of cell membranes. arxiv.orgresearchgate.net These simulations can track the positions and velocities of thousands of atoms over timescales ranging from picoseconds to microseconds, providing a detailed picture of molecular motion and interactions. arxiv.org

Key parameters that can be extracted from MD simulations include:

Radial distribution functions, which describe the probability of finding one atom at a certain distance from another.

Order parameters, which quantify the degree of alignment of molecules.

Diffusion coefficients, which measure the rate of molecular motion.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as that obtained from infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). rsc.org By calculating the expected spectroscopic parameters for a given molecular structure, these methods can aid in the identification and characterization of unknown compounds.

For example, quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. rsc.org This can help in assigning the observed peaks to specific molecular vibrations. A model has been developed to predict the OH stretching fundamental wavenumbers of alcohol conformers with high accuracy by applying empirical corrections to harmonic calculations. rsc.orgresearchgate.net This model takes into account the local chemical structure and has been tested using Raman jet spectroscopy. rsc.orgresearchgate.net

Similarly, computational methods can predict NMR chemical shifts and coupling constants. By comparing the calculated spectra for different possible isomers or conformers with the experimental spectrum, the correct structure can often be determined. Integrated spectroscopic approaches, combining techniques like NMR and LC-MS, provide a comprehensive characterization of the molecular composition of complex mixtures containing various alcohols and other compounds. mdpi.comnih.gov

Computational Approaches to Stereochemical Control and Prediction

Stereochemistry plays a critical role in the properties and function of chiral molecules. researchgate.net Computational methods are increasingly being used to understand and predict the stereochemical outcomes of chemical reactions. rsc.org

For reactions involving chiral catalysts or reagents, computational modeling can be used to study the transition states of the different possible stereochemical pathways. nih.gov By calculating the relative energies of these transition states, the major and minor products of the reaction can be predicted. This information can then be used to design more selective catalysts and reaction conditions.

DFT computational studies have been successfully employed to understand the origins of stereoselectivity in the synthesis of enantioenriched homoallylic alcohols. nih.gov These studies can reveal the subtle non-covalent interactions that govern the stereochemical outcome.

Furthermore, computational methods, in conjunction with experimental techniques like vibrational circular dichroism (VCD), provide a powerful approach for determining the absolute configuration of chiral molecules, which is particularly challenging for flexible molecules. researchgate.net The combination of computational predictions and total synthesis has also proven to be a powerful strategy for elucidating the stereochemistry of complex natural products. nih.gov

Conclusion and Future Directions in 15 Benzyloxy Pentadecan 2 Ol Research

Summary of Current Research Contributions and Gaps in Knowledge

A thorough review of existing literature reveals a significant gap in the understanding of 15-(Benzyloxy)pentadecan-2-OL. There are no specific studies detailing its synthesis, physical properties, or chemical reactivity. Research on analogous long-chain secondary alcohols and benzyl (B1604629) ethers provides a foundational basis from which to extrapolate potential characteristics and behaviors. However, the unique bifunctional nature of this molecule—possessing both a secondary alcohol and a benzyl ether separated by a long aliphatic chain—presents a distinct chemical entity whose properties cannot be fully predicted by examining its constituent functional groups in isolation.

The primary knowledge gap is the complete absence of experimental data for this compound. This includes its physical state, melting and boiling points, spectroscopic data (NMR, IR, Mass Spectrometry), and solubility. Furthermore, its chemical reactivity, potential applications, and biological activity remain entirely unexplored. The current state of knowledge is therefore a blank slate, offering a compelling opportunity for foundational research.

Prospects for Novel Synthetic Methodologies

The synthesis of this compound presents a multi-step challenge that invites the application of modern synthetic strategies. Future research could focus on developing efficient and stereoselective routes to this molecule.

One prospective approach involves the asymmetric synthesis of the chiral secondary alcohol moiety. researchgate.net Methods such as the Noyori asymmetric hydrogenation of a corresponding ketone could be employed to produce enantiomerically enriched 15-hydroxypentadecan-2-one, which could then be selectively protected. liverpool.ac.uk Alternatively, the asymmetric Guerbet reaction, which couples a racemic secondary alcohol with a primary alcohol, could be adapted. liverpool.ac.uk

The introduction of the benzyl ether at the terminal position could be achieved through a Williamson ether synthesis, a well-established and reliable method. organic-chemistry.orgallen.in This would involve the reaction of a 15-halopentadecan-2-ol precursor with sodium benzoxide. The synthesis of such bifunctional long-chain precursors is a key area for development. researchgate.net

Future synthetic methodologies could also explore biocatalytic approaches. The use of alcohol dehydrogenases with high tolerance for organic solvents could offer an environmentally friendly route to chiral long-chain alcohols. rsc.org Additionally, microbial cell factories engineered for the production of long-chain fatty alcohols could be a sustainable source of starting materials. nih.govrsc.org

Table 1: Potential Synthetic Strategies for this compound

Synthetic Strategy Key Reactions Potential Advantages
Asymmetric Synthesis Noyori Asymmetric Hydrogenation, Asymmetric Guerbet Reaction High enantioselectivity, access to specific stereoisomers.
Convergent Synthesis Williamson Ether Synthesis Reliable, well-understood reaction mechanism.
Biocatalysis Enzyme-catalyzed reductions Environmentally friendly, high stereoselectivity.

Exploration of Undiscovered Chemical Transformations and Reaction Mechanisms

The presence of two distinct functional groups in this compound opens up a rich landscape for exploring novel chemical transformations and reaction mechanisms.

The secondary alcohol can undergo a variety of reactions, including oxidation to a ketone, esterification, and conversion to a leaving group for substitution or elimination reactions. allen.insydney.edu.au The oxidation of the secondary alcohol in the presence of the benzyl ether would require chemoselective reagents to avoid cleavage of the benzylic C-O bond. nih.gov

The benzyl ether group is a versatile protecting group that can be cleaved under various conditions, most commonly through catalytic hydrogenation. jk-sci.com The acid-catalyzed cleavage of benzylic ethers is also a known transformation, proceeding through a stabilized carbocation intermediate. fiveable.me The long aliphatic chain may influence the kinetics and mechanism of these reactions. The cross-etherification reaction of the secondary benzyl alcohol with another aliphatic alcohol could also be a potential transformation. rsc.org

Future research should investigate the interplay between the two functional groups. For instance, intramolecular reactions could be envisioned, although the long separating chain makes this less likely without a template. The reaction mechanisms of such transformations, including the potential for neighboring group participation or long-range electronic effects, are completely unexplored.

Development of Advanced Analytical Techniques for Complex Derivatives

The characterization of this compound and its future derivatives will necessitate the application and potential development of advanced analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) will be a crucial tool for the identification and quantification of this compound and its reaction products. Derivatization of the alcohol group, for instance to its pentafluorobenzoyl ester, could significantly enhance sensitivity for trace analysis. nih.gov The fragmentation patterns in the mass spectrum will provide valuable structural information, with expected cleavages alpha to the hydroxyl group and dehydration being common fragmentation pathways for alcohols. jove.comlibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy will be indispensable for unambiguous structure elucidation. One-dimensional ¹H and ¹³C NMR will provide fundamental information, but for more complex derivatives, two-dimensional NMR techniques like COSY and HSQC will be necessary to resolve overlapping signals, a common challenge in long aliphatic chains. nih.govresearchgate.net Advanced NMR techniques could also be used to study the compound's conformation in solution. nih.govlibretexts.org

Given the chirality of the C-2 position, the development of methods for chiral separation will be essential. Chiral High-Performance Liquid Chromatography (HPLC) using polysaccharide-based stationary phases could be effective for resolving enantiomers. nih.govsigmaaldrich.com Gas chromatography with chiral stationary phases could also be explored, potentially after derivatization of the alcohol. nih.gov

Table 2: Proposed Analytical Techniques for this compound

Analytical Technique Application Expected Information
GC-MS Identification and Quantification Molecular weight, fragmentation patterns, purity.
¹H and ¹³C NMR Structure Elucidation Chemical environment of protons and carbons.
2D NMR (COSY, HSQC) Detailed Structural Analysis Connectivity of atoms, resolving signal overlap.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.